Benzyl hydrazinecarbodithioate

Overview

Description

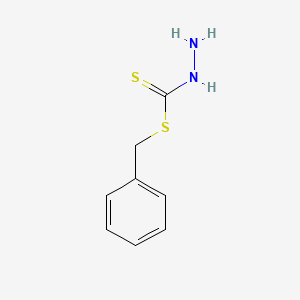

Benzyl hydrazinecarbodithioate (BHCDT) is a sulfur-containing Schiff base derived from the condensation of S-benzyldithiocarbazate with aldehydes or ketones . It features a hydrazinecarbodithioate (-NH-NH-CS-S-) backbone linked to a benzyl group, enabling diverse coordination chemistry and bioactivity. BHCDT and its derivatives are widely studied for:

- Structural versatility: Formation of hydrogen-bonded 3D networks (e.g., C-H⋯S, N-H⋯O interactions) .

- Biological applications: Anti-ulcer , antioxidant, and wound-healing properties .

- Coordination chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu(II), Sn(II), Zr(IV)), forming octahedral or tetrahedral complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl hydrazinecarbodithioate typically involves the reaction of benzyl chloride with hydrazine hydrate in the presence of potassium hydroxide, followed by the addition of carbon disulfide. The reaction is carried out in an ethanol medium .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl hydrazinecarbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Chemical Applications

Benzyl hydrazinecarbodithioate is primarily utilized in coordination chemistry as a ligand to form metal complexes. These complexes are of interest for their potential catalytic properties in various chemical reactions. The compound can undergo several types of reactions:

- Oxidation : It can be oxidized to yield sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions can convert it into hydrazine derivatives using reducing agents such as sodium borohydride.

- Substitution : Nucleophilic substitution can occur at the benzyl group, leading to various substituted derivatives.

Table 1: Chemical Reactions of this compound

| Type of Reaction | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide, Potassium permanganate |

| Reduction | Hydrazine derivatives | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Substituted derivatives | Amines, Thiols |

Biological Applications

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and antituberculosis properties. For instance, a derivative known as (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate has been synthesized and characterized for its antituberculosis activity. The compound demonstrated low chemical reactivity but high kinetic stability, making it a candidate for further exploration in drug development.

Case Study: Antituberculosis Activity

A study published in 2021 highlighted the synthesis and characterization of a Schiff base derived from this compound. Molecular docking studies suggested that this compound could serve as an effective antituberculosis agent compared to traditional treatments like ethambutol .

Medical Applications

In the medical field, this compound is being explored as a potential anticancer agent. Its mechanism involves inhibiting cyclin-dependent kinase-2 (CDK2), which disrupts cell cycle progression and induces apoptosis in cancer cells. This property positions it as a promising candidate for further pharmacological studies.

Industrial Applications

The compound also finds utility in the industrial sector, particularly in the synthesis of organic compounds and as a stabilizing agent in polymeric products. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug formulation processes.

Table 2: Comparison of this compound with Similar Compounds

| Compound Name | Key Properties |

|---|---|

| This compound | Versatile reactivity, potential anticancer agent |

| S-benzyl Dithiocarbazate | Similar backbone structure, antimicrobial activity |

| Benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate | Enhanced biological properties |

Mechanism of Action

The mechanism of action of benzyl hydrazinecarbodithioate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound has been shown to inhibit cyclin-dependent kinase-2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated BHCDT Derivatives

BHCDT derivatives with halogen substituents (e.g., 5-chloroindole) exhibit enhanced bioactivity. For example:

| Compound | Ulcer Area Reduction (vs. Control) | Effective Dose | Reference |

|---|---|---|---|

| Benzyl N'-(5-chloroindol-3-ylmethylidene)hydrazinecarbodithioate | 85% | 200 mg/kg | |

| Omeprazole (reference drug) | 80% | 20 mg/kg |

Key findings :

- The chloroindole-BHCDT derivative showed comparable efficacy to omeprazole in reducing ethanol-induced gastric ulcers in rats .

- Structural analysis revealed that halogen substitution increases electron-withdrawing effects, enhancing stability and intermolecular interactions .

Indole-Modified BHCDT Analogues

Compounds like benzyl N'-(indol-3-ylmethylidene)-hydrazinecarbodithioate (BIHC) demonstrate:

- Cytoprotective effects : Reduced leucocyte infiltration and submucosal edema in gastric tissues .

- Lower toxicity: No adverse effects observed at doses up to 5 g/kg in rats .

Comparison with pyrrole-alkanamides :

- BHCDT derivatives exhibit superior ulcer protection due to stronger hydrogen-bonding networks (N-H⋯S vs. C-H⋯O) .

Metal Complexes of BHCDT

BHCDT forms stable complexes with transition metals, differing from simpler dithiocarbamates:

| Metal Ion | Geometry | Application | Reference |

|---|---|---|---|

| Cu(II) | Square planar | Anticorrosion, antibacterial | |

| Sn(II) | Octahedral | Catalysis, material science | |

| Zr(IV) | Distorted octahedral | Spectroscopy and sensor design |

Structural insights :

- BHCDT coordinates via azomethine nitrogen and thiol sulfur atoms, unlike methyl hydrazinecarbodithioate , which lacks the benzyl group’s steric bulk .

- Cu(II)-BHCDT complexes show tetrahedral distortion due to Jahn-Teller effects, unlike Ni(II) complexes, which adopt square planar geometries .

Hydrazone Derivatives with Heterocyclic Moieties

BHCDT-based hydrazones (e.g., 3-azolyl-coumarins ) differ from benzohydrazides in reactivity and bioactivity:

Critical Analysis of Research Findings

- Structural superiority: BHCDT derivatives exhibit stronger intermolecular interactions (C-H⋯π, N-H⋯S) than non-benzyl analogues, improving stability in crystal lattices .

- Bioactivity trade-offs : Halogenation increases therapeutic potency but may reduce solubility .

- Contradictions : While BHCDT-metal complexes are robust in vitro, their in vivo pharmacokinetics remain understudied compared to omeprazole .

Biological Activity

Benzyl hydrazinecarbodithioate (BHT) is a compound of increasing interest due to its diverse biological activities, particularly in antibacterial and cytoprotective applications. This article explores the synthesis, characterization, and biological effects of BHT, drawing from recent research findings and case studies.

Chemical Structure and Properties

This compound is derived from the condensation of S-benzyl dithiocarbazate with various aldehydes or ketones. The compound features a hydrazine moiety linked to a dithiocarbamate structure, which contributes to its biological activity. The molecular formula is and it crystallizes in a triclinic space group, exhibiting specific dihedral angles that indicate a twisted molecular conformation conducive to its reactivity and biological interactions .

Synthesis and Characterization

The synthesis of BHT involves several steps:

- Condensation Reaction : S-benzyl dithiocarbazate is reacted with an appropriate aldehyde or ketone.

- Characterization Techniques : The synthesized compound is characterized using techniques such as FTIR, NMR spectroscopy, and elemental analysis to confirm its structure and purity.

Table 1 summarizes key spectroscopic data that confirm the identity of BHT:

| Technique | Observed Data |

|---|---|

| FTIR | Characteristic peaks at 1620 cm (C=N stretch) |

| NMR | Chemical shifts indicating protons on benzyl and hydrazine moieties |

| Elemental Analysis | C: 54.12%, H: 4.23%, N: 11.56%, S: 30.09% |

Antibacterial Activity

BHT exhibits significant antibacterial properties against various bacterial strains. A study investigating the antibacterial activity of metal complexes derived from BHT showed promising results against both Gram-positive and Gram-negative bacteria.

- Tested Strains : Staphylococcus aureus, Staphylococcus epidermidis, and Citrobacter freundii.

- Methodology : The agar well diffusion method was utilized to evaluate the antibacterial efficacy, comparing it against standard antibiotics like amikacin.

Table 2 presents the minimum inhibitory concentration (MIC) values for BHT complexes:

| Complex | MIC (µg/mL) against S. aureus | MIC (µg/mL) against S. epidermidis | MIC (µg/mL) against C. freundii |

|---|---|---|---|

| [Hg(BHT)(bipy)]Cl | 10 | 15 | 20 |

| [Hg(BHT)(Phen)]Cl | 12 | 13 | 18 |

| [Hg(BHT)(dppb)]Cl | 15 | 17 | 22 |

These results indicate that certain metal complexes of BHT can outperform traditional antibiotics, suggesting potential for development as new antimicrobial agents .

Cytoprotective Effects

In addition to its antibacterial properties, BHT has been evaluated for cytoprotective effects in various models. A notable study assessed its ability to protect gastric mucosal cells from ethanol-induced damage.

- Findings : BHT demonstrated significant reduction in ulcer formation when administered prior to ethanol exposure, highlighting its protective role against oxidative stress .

Case Studies

Several case studies have documented the efficacy of BHT in various biological contexts:

- Antibacterial Efficacy : A study reported that complexes derived from BHT showed enhanced activity against multi-drug resistant strains of bacteria, suggesting a potential application in treating infections where conventional antibiotics fail.

- Gastroprotective Studies : In animal models, BHT administration resulted in decreased levels of gastric lesions compared to control groups, indicating its potential as a therapeutic agent for gastric ulcers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzyl hydrazinecarbodithioate derivatives, and how can reaction yields be maximized?

- Methodological Answer : A common approach involves condensation of benzylhydrazine carbon disulfide with substituted aldehydes in ethanol under reflux (3–5 hours at 353 K). For example, reacting 4-[ethyl(2-hydroxyethyl)amino]benzaldehyde with benzylhydrazinecarbodithioate in a 1:1 molar ratio yields crystalline products after cooling and recrystallization from ethanol (yield ~84%) . Key parameters include solvent choice (ethanol for solubility and stability), stoichiometric control, and temperature optimization to suppress side reactions like oxidation. Monitoring reaction progress via TLC or HPLC ensures purity.

Q. How can the crystal structure of this compound derivatives be resolved, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Stoe X-Area CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 120 K minimizes thermal motion artifacts . Structure refinement employs SHELXL (for small molecules) or SHELXS (for phase determination) . Critical parameters include absorption correction (multi-scan with X-RED32) and hydrogen atom placement (constrained or riding models). For example, triclinic (P1) symmetry and intermolecular hydrogen bonding (N–H⋯O, O–H⋯S) were resolved for a derivative with R-factor = 0.039 .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., C=S stretch at ~1050–1200 cm⁻¹, N–H bend at ~1500–1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms Schiff base formation (imine proton at δ 8.3–8.5 ppm) and substituent integration .

- LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 373.52 for C₁₉H₂₃N₃OS₂) .

Advanced Research Questions

Q. How can computational methods predict the electronic and structural properties of this compound?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311G(3df,3pd) basis sets calculates molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, planar S1/S2/N1/N2/C1 groups (r.m.s. deviation = 0.026 Å) and twisted dihedral angles (~86.8°) align with crystallographic data . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds contributing 12–15% to crystal packing) . Semi-empirical methods (PM6, PM7) further validate thermodynamic stability .

Q. What strategies mitigate fluorescence quenching in this compound-based Schiff bases?

- Methodological Answer : Structural modifications that reduce π–π stacking are critical. Introducing bulky substituents (e.g., ethyl(2-hydroxyethyl)amino groups) or non-planar conformations (e.g., C1–N1–N2–C9 torsion angle = 170.6°) disrupts molecular aggregation, as shown in triclinic crystal systems . Time-resolved fluorescence spectroscopy can quantify quenching rates, while solvent polarity adjustments (e.g., DMF vs. ethanol) modulate excited-state dynamics.

Q. How do intermolecular interactions influence the supramolecular assembly of this compound derivatives?

- Methodological Answer : Hydrogen bonds (N–H⋯O, O–H⋯S) and van der Waals forces dominate packing. Inversion dimers linked by R₂²(22) loops (N–H⋯O bond length = 2.89 Å) form [101] chains in the solid state . Mercury software visualizes these networks, while topology analysis (e.g., using TOPOS) classifies motifs as 1D chains or 2D sheets. Temperature-dependent XRD (100–300 K) probes thermal expansion effects on packing .

Q. What in vivo models evaluate the cytoprotective activity of this compound derivatives?

- Methodological Answer : Rat gastric ulcer models (ethanol-induced mucosal injury) assess efficacy. Derivatives are administered orally (10–50 mg/kg), and histopathological analysis quantifies mucosal damage (e.g., reduction in lesion area by 40–60% vs. controls) . Mechanistic studies include measuring oxidative stress markers (MDA, SOD) and inflammatory cytokines (IL-6, TNF-α) via ELISA .

Properties

IUPAC Name |

benzyl N-aminocarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAPOZNYUAPWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405638 | |

| Record name | Benzyl hydrazinecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-31-2 | |

| Record name | NSC244036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl hydrazinecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.